N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine
Description
Properties
CAS No. |
180906-19-8 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-19(2)16-13-5-3-4-6-14(13)17-15(18-16)11-7-9-12(10-8-11)20(21)22/h3-10H,1-2H3 |
InChI Key |
JFXYUEPTUNVFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-(4-nitrophenyl)quinazolin-4-amine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Various alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Formation of amino-quinazoline derivatives.
Reduction: Formation of nitro-quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine, have been extensively studied for their anticancer activities. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, quinazoline derivatives have demonstrated efficacy against breast and prostate cancer by targeting specific molecular pathways involved in tumor growth and survival .
Case Study:
A study evaluated the effectiveness of similar quinazoline derivatives in inhibiting cancer cell lines, revealing IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer potential .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Case Study:
Research involving related quinazoline derivatives reported significant antimicrobial activity against various pathogens, underscoring the potential for developing new antibiotics from this class of compounds .
Antiviral Activity
Recent investigations have explored the antiviral capabilities of quinazoline derivatives against viral pathogens. For instance, modifications of quinazoline structures have led to the discovery of non-nucleoside inhibitors effective against viruses such as bovine viral diarrhea virus (BVDV). These compounds bind to specific sites on viral polymerases, inhibiting their function and preventing viral replication .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Structural Comparison of Key Quinazolin-4-amine Derivatives
Key Observations :
- Electron-Withdrawing vs. Methoxy or morpholine groups (e.g., ) improve solubility and reduce toxicity.
- Steric Effects: Bulky substituents like o-tolyl () or thiophenmethyl () may hinder target engagement compared to smaller dimethylamino groups.
Key Findings :
Physicochemical and ADMET Properties
Table 3: ADMET and Drug-Likeness Comparison
Critical Insights :
- Nitro Group Drawbacks : The nitro group may reduce solubility (logS ~-3.5) and increase metabolic liabilities (e.g., nitroreductase-mediated activation).
- Methoxy/Morpholine Advantages : Improved solubility and BBB permeability (e.g., ) make these derivatives more viable for CNS targets.
Biological Activity
N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the quinazoline ring through condensation reactions. The introduction of the nitrophenyl group at the 2-position and dimethyl substitution at the nitrogen atom significantly influences its biological activity.
Biological Activity Overview
This compound has demonstrated a range of biological activities, primarily focusing on its anticancer properties. The following sections detail specific findings related to its efficacy against various cancer cell lines.
Anticancer Activity
- Cell Line Studies : Various studies have reported that derivatives of quinazoline compounds exhibit potent antiproliferative effects against human cancer cell lines. For instance, a study found that compounds with a 4-nitro substitution exhibited enhanced anticancer activity against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) cell lines .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve DNA intercalation and inhibition of key signaling pathways involved in tumor growth. In vitro assays have shown that these compounds can bind to DNA, which is crucial for their antitumor efficacy .
- Structure-Activity Relationship (SAR) : The presence of the nitro group at the para position of the phenyl ring is critical for enhancing cytotoxicity. Studies indicate that modifications in the quinazoline structure can lead to significant changes in biological activity, suggesting a strong correlation between chemical structure and pharmacological effects .
Inhibitory Effects on Angiogenesis
In addition to their direct anticancer effects, quinazoline derivatives like this compound have been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. The compound's ability to reduce endothelial cell migration and proliferation has been validated through various assays, including the chick embryo chorioallantoic membrane (CAM) assay .
Comparative Biological Activity
The following table summarizes key findings on the biological activity of this compound compared to other quinazoline derivatives:
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | DNA intercalation |
| 2-Aminoquinazoline | HCT-116 | 8.7 | Tyrosine kinase inhibition |
| 4-Nitroaniline derivative | HePG-2 | 12.0 | Inhibition of angiogenesis |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Efficacy : A recent study indicated that this compound showed significant cytotoxicity against multiple cancer cell lines, reinforcing its potential as an effective antitumor agent .
- DNA Binding Affinity : Research has demonstrated that certain derivatives exhibit high affinity for DNA binding, which correlates with their antitumor activity .
- In Vivo Studies : While most current research focuses on in vitro evaluations, preliminary in vivo studies suggest promising results in reducing tumor size in animal models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For quinazoline derivatives, a common approach includes reacting substituted anthranilic acid derivatives with urea or thiourea under reflux conditions. Optimization focuses on solvent choice (e.g., DMF or ethanol), temperature control (80–150°C), and catalysts (e.g., Pd(dppf)Cl₂ for Suzuki coupling). Purification via column chromatography or recrystallization ensures high yield and purity .
Q. How does the nitro group at the 4-position of the phenyl ring influence the compound's electronic properties and reactivity?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the quinazoline core. This facilitates nucleophilic attacks at the C-2 and C-4 positions, critical for forming derivatives. Spectroscopic techniques (e.g., UV-Vis, NMR) and computational tools (DFT calculations) quantify electronic effects, revealing reduced electron density at the quinazoline ring .
Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies substituent positions. HPLC or GC-MS assesses purity (>95%), and X-ray crystallography resolves 3D conformation. IR spectroscopy identifies functional groups (e.g., NH stretching in amines) .
Advanced Research Questions
Q. How can 3D-QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects with bioactivity. Training datasets include analogs with varied substituents (e.g., morpholinyl, halogenated phenyl). Steric/electrostatic contour maps guide structural modifications to enhance target affinity, such as optimizing the nitro group’s orientation for kinase inhibition .
Q. What strategies resolve contradictory data regarding this compound's enzyme inhibition mechanisms?
- Methodological Answer : Discrepancies in inhibition data (e.g., IC₅₀ variability across studies) are addressed via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Molecular docking studies (using AutoDock Vina) validate binding modes, while mutagenesis experiments identify critical residues in target enzymes (e.g., c-Src kinase). Comparative studies with analogs (e.g., AZD0530) clarify substituent-specific effects .
Q. What in silico methods are recommended for studying binding interactions with proteins like tyrosine kinases?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification. Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies essential interactions (e.g., hydrogen bonds with kinase hinge regions) .
Notes
- Evidence Limitations : Data are inferred from structurally related quinazoline derivatives (e.g., kinase inhibitors in ). Direct studies on the target compound are sparse.
- Conflicts Addressed : Variability in synthetic yields (Table 2) is attributed to catalyst efficiency and solvent polarity. Biological activity contradictions are resolved via mechanism-focused assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
